1-(4-fluorophenyl)-2-[(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]ethan-1-one
Description
The compound 1-(4-fluorophenyl)-2-[(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]ethan-1-one is a sulfur-containing diketone derivative featuring dual 4-fluorophenyl groups and a branched sulfanyl-ethyl-sulfanyl chain. Its synthesis likely involves nucleophilic substitution reactions between α-halogenated ketones and thiol-containing intermediates, as seen in analogous procedures for triazole-thioether ethanones .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylethylsulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2O2S2/c19-15-5-1-13(2-6-15)17(21)11-23-9-10-24-12-18(22)14-3-7-16(20)8-4-14/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLFAVITWZVKOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCCSCC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-fluorophenyl)-2-[(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]ethan-1-one is a complex organic molecule featuring multiple functional groups, including fluorophenyl and sulfanyl moieties. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects based on available research findings.
Chemical Structure and Properties
The chemical formula of the compound is . It features a central ethanone structure substituted with fluorophenyl and sulfanyl groups, which are known to influence its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various pathogens. For instance, compounds containing fluorophenyl groups have been shown to possess potent antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity Comparison
| Compound Type | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Fluorophenyl derivatives | Staphylococcus aureus | 1 µg/mL |
| Sulfanyl derivatives | Escherichia coli | 4 µg/mL |
| Control (Ceftriaxone) | Staphylococcus aureus | 0.1 µg/mL |
Anticancer Activity
The anticancer potential of the compound has been evaluated in various studies. Similar compounds have demonstrated cytotoxic effects on cancer cell lines, particularly in colorectal (Caco-2) and lung (A549) cancer cells.
Case Study: Cytotoxic Effects
In a study examining the effects of structurally related compounds on Caco-2 cells, it was found that:
- The compound reduced cell viability by approximately 39.8% compared to untreated controls.
- Modifications in the structure, such as adding methyl or ethyl groups, significantly enhanced anticancer activity.
Table 2: Anticancer Activity Results
| Compound Modification | Cell Line | Viability Reduction (%) |
|---|---|---|
| Unmodified | Caco-2 | 39.8 |
| Methyl Group Addition | Caco-2 | 31.9 |
| Ethyl Group Addition | A549 | 35.0 |
The biological activity of this compound may be attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. The presence of the sulfanyl group is hypothesized to enhance its reactivity with thiol-containing biomolecules, potentially disrupting redox homeostasis in target cells.
Comparison with Similar Compounds
Substituent Effects: Fluorophenyl vs. Chlorophenyl/Other Aromatic Groups
- Fluorophenyl vs. Chlorophenyl: Compounds like 1-(4-chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone () replace fluorine with chlorine. Chlorine’s larger atomic radius and weaker electronegativity compared to fluorine reduce dipole moments and alter crystal packing. For example, dihedral angles between aromatic rings in chlorophenyl analogs (e.g., 33.56° in ) suggest steric and electronic differences that may affect the target compound’s crystallinity .
- Methoxy/Ethoxy Substituents: 1-(4-ethoxyphenyl)-2-[(5-(4-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone () introduces electron-donating alkoxy groups, increasing solubility in polar solvents compared to fluorophenyl derivatives. This highlights how fluorine’s electron-withdrawing nature may reduce solubility in aqueous media .
Sulfur-Containing Functional Groups
- Sulfanyl vs. Sulfonyl Groups :
1-[1,1′-biphenyl]-4-yl-3-(4-fluorobenzenesulfonyl)propan-1-one () contains a sulfonyl group, which is strongly electron-withdrawing and polar. In contrast, the target compound’s sulfanyl (-S-) groups are less polar but more nucleophilic, enabling participation in redox reactions or coordination chemistry . - The target compound’s aliphatic sulfanyl chains lack this feature but may offer greater conformational flexibility .
Structural Complexity and Molecular Weight
- Branched vs. Linear Chains: The target compound’s branched sulfanyl-ethyl-sulfanyl chain distinguishes it from simpler analogs like 2-(3-fluorophenyl)-1-(4-(methylthio)phenyl)ethanone (), which has a linear methylthio group. Increased branching may lower melting points and enhance lipid solubility .
- Molecular Weight Trends: Compound Molecular Weight Key Features Target Compound ~406.4 (calc.) Dual fluorophenyl, branched sulfanyl 1-(4-fluorophenyl)-2-(oxolan-2-yl)ethan-1-one () 208.23 Tetrahydrofuran ring, single fluorophenyl 2-[(4-Chlorobenzyl)sulfanyl]-1,1-bis(4-fluorophenyl)-1-ethanol () 394.85 Bis(fluorophenyl), chlorobenzyl group Higher molecular weight in the target compound may reduce volatility but increase steric hindrance in reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
